molecular formula C11H8N4O B6513688 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one CAS No. 20552-62-9

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one

Cat. No.: B6513688
CAS No.: 20552-62-9
M. Wt: 212.21 g/mol
InChI Key: MIHDAKOGYGSTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one is a high-value chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to a class of 1,2,4-triazolo[4,3-b]pyridazine derivatives that have been strategically designed and synthesized to act as potent dual inhibitors of the kinase enzymes c-Met and Pim-1 . These enzymes are prominent, emerging targets in oncology; c-Met is crucial in tumor proliferation, angiogenesis, and metastasis, while Pim-1 acts as an oncogenic survival factor that controls cell cycle progression and inhibits apoptosis . The deregulation of these pathways is a hallmark of numerous human cancers, making their simultaneous inhibition a promising therapeutic strategy to enhance efficacy and combat drug resistance . In rigorous scientific evaluations, select triazolo[4,3-b]pyridazine derivatives have demonstrated robust antiproliferative effects across a panel of 60 cancer cell lines . The mechanism of action for this compound class involves binding to the ATP-binding site of both c-Met and Pim-1 kinases, thereby inhibiting their activity. This inhibition triggers a cascade of downstream biological effects, including the induction of apoptosis (programmed cell death) and disruption of the cell cycle, notably arresting it in the S phase . Further mechanistic studies on related derivatives have confirmed that these compounds can elevate levels of executioner caspase-9 and significantly reduce the phosphorylated, active forms of key proteins (p-PI3K, p-AKT, p-mTOR) in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer . Beyond its primary application in targeting kinase signaling, the rigid triazolo[4,3-b]pyridazine core is also recognized as a key structural motif in the development of antitubulin agents. Researchers have utilized this scaffold to replace the isomerization-prone structure of combretastatin A-4 (CA-4), leading to compounds that effectively inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase . This versatility underscores the considerable research value of this compound. It serves as a crucial pharmacophore and synthetic intermediate for researchers engaged in structure-activity relationship (SAR) studies, molecular docking simulations, and the development of novel targeted therapies for cancer and other diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-10-7-6-9-12-13-11(15(9)14-10)8-4-2-1-3-5-8/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHDAKOGYGSTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties of 3 Phenyl Nih.govekb.egresearchgate.nettriazolo 4,3 B Pyridazin 6 5h One

A potential synthetic pathway could commence with the reaction of a phenyl-substituted β-ketoester with hydrazine (B178648) to form a pyridazinone ring. This intermediate could then be halogenated, typically at the 6-position, to create a reactive site for subsequent nucleophilic substitution. The introduction of a hydrazine group at this position would yield a key precursor. Finally, cyclization of this hydrazine derivative with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, would lead to the formation of the fused triazole ring, yielding the desired 3-Phenyl- nih.govekb.egresearchgate.nettriazolo[4,3-b]pyridazin-6(5H)-one.

Structure Activity Relationship Sar and Rational Ligand Design Principles for 3 Phenyl 1 2 3 Triazolo 4,3 B Pyridazin 6 5h One Analogues

Elucidation of Essential Pharmacophoric Elements within thenih.govtpcj.orgcambridgemedchemconsulting.comTriazolo[4,3-b]pyridazine Scaffold

The nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazine core is a fused heterocyclic system that forms the fundamental framework for this class of compounds. Its rigid, planar nature is a crucial pharmacophoric element, serving as a stable anchor for various substituents, thereby minimizing conformational flexibility and ensuring a specific orientation for interaction with biological targets. nih.gov This scaffold has been identified as a key component in compounds designed for a range of biological activities, including antitubulin, antimicrobial, and kinase inhibitory effects. nih.govresearchgate.netresearchgate.net

Influence of Substituent Modifications at C-3 and C-6 Positions on Biological Activity

A substantial body of research has focused on introducing various aromatic and heteroaromatic rings at the C-3 and C-6 positions. These modifications have been shown to profoundly influence the biological activity of the resulting analogues, particularly in the context of anticancer agents.

In one study, a series of 3,6-diaryl- nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazines were designed as antitubulin agents. nih.gov The presence of a 3,4,5-trimethoxyphenyl group at one of the positions (analogous to the A-ring of CA-4) was found to be a critical determinant for potent antiproliferative activity. nih.gov The substitution pattern on the second aryl ring (at the C-3 or C-6 position) was then varied to explore the SAR. For instance, compound 4q from this series, which features a 3-amino-4-methoxyphenyl moiety, exhibited exceptionally high antiproliferative activity, with IC₅₀ values in the nanomolar range against several cancer cell lines, comparable to the natural product CA-4. nih.gov This highlights the importance of specific substitution patterns on the phenyl rings for optimal activity.

The electronic properties of the substituents on the B-ring were also found to play a role. A comparison of compounds with different para-substituents on the B-ring revealed that both electron-donating and electron-withdrawing groups could be tolerated, though their effects varied. nih.gov The synthesis of 6-(4-substituted-phenyl)-3-phenyl derivatives has also been explored, creating compounds like 6-(4-methoxyphenyl)-3-phenyl and 6-(4-chlorophenyl)-3-phenyl analogues, further demonstrating the chemical tractability of these positions for introducing diverse aryl groups. mdpi.com Similarly, other studies have reported the synthesis and antiviral activity of various 3-substituted phenyl and 6-substituted phenyl analogues. tpcj.org

The table below summarizes the antiproliferative activity of selected 3,6-diaryl- nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazines. nih.gov

CompoundB-Ring SubstituentIC₅₀ SGC-7901 (μM)IC₅₀ A549 (μM)IC₅₀ HT-1080 (μM)
4a 4-H0.0510.0260.045
4b 4-F0.0420.0210.033
4c 4-Cl0.0350.0160.024
4d 4-Br0.0280.0120.019
4e 4-CH₃0.0450.0240.038
4j 4-OH0.0310.0150.022
4q 3-NH₂, 4-OCH₃0.0140.0080.012
CA-4 -0.0120.0090.011

Data sourced from reference nih.gov.

While aromatic substitutions are prevalent, the incorporation of alkyl and other aliphatic chains at the C-3 and C-6 positions has also been investigated, though to a lesser extent. The introduction of smaller alkyl groups, such as a methyl group at the C-3 position in 3-Methyl-6-phenyl nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazine, provides a baseline for understanding the impact of non-aromatic substituents. nih.gov

In the context of developing PIM kinase inhibitors, a scaffold hopping strategy led to the creation of novel triazolo[4,3-b]pyridazine-based tricycles. researchgate.net While the primary focus was on larger, more complex substitutions, these studies provide a foundation for exploring the introduction of varied aliphatic and cycloaliphatic groups to probe specific regions of the target's binding site and to modulate physicochemical properties like solubility and metabolic stability.

Conformational Analysis and Stereochemical Considerations in SAR Investigations

The rigid nature of the nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazine scaffold is a key advantage in SAR studies, as it reduces the number of possible conformations the molecule can adopt. This rigidity helps to pre-organize the substituents at the C-3 and C-6 positions into a well-defined spatial arrangement. nih.gov For example, in the design of antitubulin agents, this scaffold was used to mimic the cis-olefin bond of CA-4, which is prone to isomerization. By replacing the flexible bond with the rigid heterocyclic core, the relative orientation of the two aryl rings was fixed, preventing isomerization to a less active form and ensuring sustained biological activity. nih.gov

Molecular modeling and docking studies have been employed to understand how these rigid analogues bind to their targets. For compound 4q , molecular modeling showed that it could bind effectively to the colchicine (B1669291) binding site on tubulin, with the rigid scaffold correctly positioning the 3-amino-4-methoxyphenyl and 3,4,5-trimethoxyphenyl rings within the site. nih.gov Such computational analyses are invaluable for rationalizing observed SAR data and guiding the design of new analogues with improved binding affinity and selectivity. While stereochemistry is less of a factor for simple C-3 and C-6 substitutions with achiral groups, it would become a critical consideration if chiral centers were introduced in substituents at these positions.

Scaffold Hopping and Bioisosteric Replacement Strategies in Compound Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for optimizing lead compounds. These techniques have been applied to the nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazine series to discover novel compounds with improved properties.

Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. This approach was used to generate a novel series of PIM kinase inhibitors from a previously reported potent inhibitor. The nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazine core was part of the novel tricycle scaffold, demonstrating its utility in creating new chemical entities with desirable biological profiles. researchgate.net The strategy of replacing a flexible linker in CA-4 analogues with the rigid triazolo-pyridazine scaffold can also be viewed as a form of scaffold/linker replacement to enhance conformational stability. nih.gov

Bioisosteric replacement refers to the substitution of one atom or group of atoms with another that produces a new compound with similar biological activity. cambridgemedchemconsulting.com This strategy is often used to improve potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov For the 3-phenyl- nih.govtpcj.orgcambridgemedchemconsulting.comtriazolo[4,3-b]pyridazin-6(5H)-one scaffold, the phenyl group at the C-3 position is a prime candidate for bioisosteric replacement. Common bioisosteres for a phenyl ring include other aromatic heterocycles (e.g., pyridyl, thiophene) or even non-aromatic, rigid groups like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP). cambridgemedchemconsulting.comnih.gov Such replacements can alter the molecule's size, shape, electronics, and metabolic stability, potentially leading to compounds with superior drug-like properties. nih.govresearchgate.net The triazole ring itself can also be considered a bioisostere for other five-membered heterocycles or even an amide bond in certain contexts. unimore.it

Pharmacological and Biological Investigations of 3 Phenyl 1 2 3 Triazolo 4,3 B Pyridazin 6 5h One Derivatives

Antineoplastic and Antiproliferative Activities offrontiersin.orgwikipedia.orgadooq.comTriazolo[4,3-b]pyridazine Derivatives

Derivatives based on the frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazine system have been extensively explored for their potential as anticancer agents. These investigations have revealed that strategic modifications to the core structure can yield compounds with potent activity against a wide array of cancer cell lines. The mechanisms underlying these effects are multifaceted and include the inhibition of critical cellular enzymes and the disruption of essential structural components, leading to cell cycle arrest and apoptosis.

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazine scaffold has proven to be an effective template for developing potent kinase inhibitors.

Researchers have successfully synthesized a series of triazolo[4,3-b]pyridazine derivatives designed to act as dual inhibitors of c-Met and Pim-1 kinases, both of which are important targets in cancer therapy. targetedonc.comdrugs.com Among these, compound 4g emerged as a particularly potent derivative, exhibiting strong inhibitory activity against both c-Met and Pim-1 with IC50 values of 0.163 µM and 0.283 µM, respectively. targetedonc.comdrugs.com Another derivative, 4a , also showed significant antiproliferative effects. targetedonc.comdrugs.com

Further studies have focused on developing selective inhibitors for the Pim kinase family (Pim-1, Pim-2, and Pim-3). Structure-based design led to the identification of 3-aryl-6-amino-triazolo[4,3-b]pyridazines as highly selective Pim-1 kinase inhibitors. nih.gov Initial lead compound 24 was potent but had poor solubility. Subsequent optimization, guided by X-ray crystallography, resulted in compound 29 , a selective, soluble, and permeable Pim-1 inhibitor. nih.gov Additionally, novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives have been identified with selective PIM-1/PIM-3 profiles, with some compounds like 42 showing significant antiproliferative activity. nih.gov

CompoundTarget KinaseIC50 (µM)Citation
4g c-Met0.163 ± 0.01 targetedonc.comdrugs.com
4g Pim-10.283 ± 0.01 targetedonc.comdrugs.com

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them an excellent target for anticancer drugs. A series of 3,6-diaryl- frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazines were designed as vinylogous analogues of Combretastatin A-4 (CA-4), a well-known antitubulin agent. frontiersin.orgwikipedia.org The triazolopyridazine scaffold serves as a rigid linker to lock the molecule in a biologically active conformation. frontiersin.orgwikipedia.org

These compounds exhibited moderate to potent antiproliferative activity across various cancer cell lines, with IC50 values ranging from 0.008 to 90.5 μM. frontiersin.org Compound 4q , which features a 3-amino-4-methoxyphenyl group, displayed exceptionally high activity against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines, with IC50 values of 0.014, 0.008, and 0.012 μM, respectively. frontiersin.orgwikipedia.org Further mechanistic studies confirmed that compound 4q effectively inhibits tubulin polymerization. frontiersin.orgwikipedia.org Immunostaining assays revealed that it significantly disrupts microtubule dynamics within cells, leading to a dramatic arrest of the cell cycle in the G2/M phase. frontiersin.orgwikipedia.org Molecular modeling suggests that 4q exerts its effect by binding to the colchicine (B1669291) site on tubulin. frontiersin.orgwikipedia.org

CompoundCell LineAntiproliferative IC50 (µM)Citation
4q SGC-79010.014 frontiersin.orgwikipedia.org
4q A5490.008 frontiersin.orgwikipedia.org
4q HT-10800.012 frontiersin.orgwikipedia.org
CA-4 (Reference) Various0.009–0.012 frontiersin.orgwikipedia.org

Bromodomain and extraterminal domain (BET) proteins, such as BRD4, are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes like c-Myc. The frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazine scaffold has been instrumental in the development of potent BRD4 inhibitors.

Through in vitro screening, an initial hit compound, compound 5 , containing the triazolopyridazine core, was identified as a BRD4 inhibitor. babraham.ac.uk This discovery prompted the synthesis and evaluation of over thirty derivatives, leading to several inhibitors with micromolar IC50 values. babraham.ac.uk The binding mechanisms of these inhibitors were elucidated through X-ray cocrystal structures of the compounds in complex with the first bromodomain of BRD4 (BD1). babraham.ac.uk

A significant advancement in this area was the development of bivalent inhibitors designed to bind simultaneously to both bromodomains (BD1 and BD2) of BRD4, resulting in enhanced potency. This optimization campaign led to the discovery of AZD5153 , a highly potent and selective bivalent BET inhibitor that has been investigated as a development candidate.

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. wikipedia.org Aberrant activation of this pathway, often through the G protein-coupled receptor Smoothened (SMO), is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, SMO has become a validated therapeutic target, leading to the approval of inhibitors such as vismodegib and sonidegib. wikipedia.org

While numerous chemical scaffolds have been explored as SMO inhibitors, research specifically documenting derivatives of the frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazine core as inhibitors of the Smoothened signaling pathway is not extensively represented in the current scientific literature. The proven versatility of the triazolopyridazine scaffold in targeting other cancer-related proteins suggests that its potential application in Hedgehog pathway inhibition may represent a valuable area for future research and drug discovery.

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly (ADP-ribose) polymerase (PARP) family of proteins. They play a key role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a negative regulator of β-catenin. Inhibition of tankyrase stabilizes Axin, leading to the downregulation of Wnt signaling, which is a critical pathway in many cancers, particularly colorectal cancer.

A series of 6,8-disubstituted frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazine derivatives have been synthesized and identified as selective TNKS inhibitors. Structure-based optimization of an initial hit compound led to the discovery of compound 12 (4-(2-(6-methyl- frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol), a low nanomolar, selective TNKS inhibitor. Crystallographic analysis revealed that this class of compounds functions as a NAD isostere. The absence of a traditional amide moiety, a common pharmacophoric group in other PARP inhibitors, is believed to confer the high specificity for tankyrases.

CompoundTargetActivityCitation
12 TNKSsLow nanomolar inhibitor
XAV-939 (Reference)TNKS1IC50 = 0.011 µM
XAV-939 (Reference)TNKS2IC50 = 0.004 µM

The antineoplastic potential of frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazine derivatives has been substantiated through extensive in vitro cytotoxicity screening against a wide range of human cancer cell lines. These assays are fundamental in identifying lead compounds and understanding their spectrum of activity.

Derivatives have shown potent cytostatic and cytotoxic effects across numerous cell lines. For instance, several 1,2,4-triazolo(4,3-b)-pyridazine derivatives revealed high cytostatic activity in KB and HeLa human cancer cell lines, with ED50 values in the nanomolar to low micromolar range. The dual c-Met/Pim-1 inhibitors 4a and 4g were evaluated against the NCI-60 cancer cell line panel, where they demonstrated strong antiproliferative impacts, with mean growth inhibition percentages (GI%) of 29.08% and 55.84%, respectively. targetedonc.comdrugs.com The antitubulin agent 4q showed IC50 values as low as 8 nM against the A549 lung cancer cell line. frontiersin.org This broad activity underscores the therapeutic potential of the scaffold and provides a basis for further preclinical and clinical development.

Compound/SeriesCell Line(s)Activity MetricPotencyCitation
3,6-diaryl- frontiersin.orgwikipedia.orgadooq.comtriazolo[4,3-b]pyridazinesSGC-7901, A549, HT-1080IC500.008 - 90.5 µM frontiersin.org
Compound 4g NCI-60 PanelMean GI%55.84% targetedonc.comdrugs.com
Compound 4a NCI-60 PanelMean GI%29.08% targetedonc.comdrugs.com
1,2,4-triazolo(4,3-b)-pyridazine derivativesKB, HeLaED500.009 - 0.158 x 10⁻⁴ mole/l

Antimicrobial Activities oftpcj.orgresearchgate.netnih.govTriazolo[4,3-b]pyridazine Derivatives

The fusion of the 1,2,4-triazole (B32235) and pyridazine (B1198779) rings has yielded compounds with significant antimicrobial properties. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential as antibacterial, antifungal, antitubercular, and antiviral agents.

Derivatives of the tpcj.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine class have been investigated for their in vitro antibacterial activity against a variety of bacterial strains. Studies have shown that these compounds can exhibit moderate to potent activity. For instance, a series of 3-substituted phenyl-6-substituted phenyl-(1,2,4)-triazolo-(4,3-b)-pyridazines were synthesized and evaluated for their antibacterial effects, with results indicating a range from mild to potent activity when compared to standard reference drugs. researchgate.net The antibacterial efficacy is often influenced by the nature and position of substituents on the phenyl rings.

Research into related fused heterocyclic compounds, such as tpcj.orgresearchgate.netnih.govtriazolo[4,3-b] tpcj.orgresearchgate.netnih.govneuroquantology.comtetrazine derivatives, has also shown moderate activity against both Gram-positive (e.g., Enterococcus faecalis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella) bacteria. cyberleninka.ru Similarly, novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of action for some 1,2,4-triazole derivatives is believed to involve the destruction of the bacterial cell membrane structure or the inhibition of DNA gyrase and topoisomerase IV. nih.gov

Antibacterial Activity of Selected Triazole Derivatives
Compound TypeBacterial StrainActivity/MIC ValueReference
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32 µg/mL nih.gov
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16 µg/mL nih.gov
Ampicillin (Control)Staphylococcus aureus32 µg/mL nih.gov
Ampicillin (Control)Escherichia coli8 µg/mL nih.gov
4-amino-5-aryl-4H-1,2,4-triazole derivativeE. coli, B. subtilis, P. aeruginosa5 µg/mL nih.gov

The tpcj.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine scaffold has also proven to be a valuable template for developing new antifungal agents. Synthesized derivatives have shown promising activity against various fungal pathogens. researchgate.netsemanticscholar.org A study involving 3-substituted phenyl-6-substituted phenyl-(1,2,4)-triazolo-(4,3-b)-pyridazines reported that the synthesized compounds displayed a spectrum of in vitro antifungal activity from mild to potent when compared against reference standards. researchgate.net

The broader class of 1,2,4-triazole derivatives is well-established in antifungal therapy. Research on other triazole-containing compounds, such as 1,2,3-triazole phenylhydrazone derivatives, has demonstrated significant activity against phytopathogenic fungi like Rhizoctonia solani and Fusarium graminearum. rsc.org Another study on 1,2,3-triazole-substituted carnosic acid derivatives found that several compounds inhibited more than 50% of the growth of Cryptococcus neoformans and Candida albicans at a concentration of 250 µg∙mL⁻¹. mdpi.com

Antifungal Activity of Selected 1,2,3-Triazole Phenylhydrazone Derivatives (Compound 5p)
Fungal StrainEC₅₀ (µg/mL)Reference
Rhizoctonia solani0.18 rsc.org
Sclerotinia sclerotiorum2.28 rsc.org
Fusarium graminearum1.01 rsc.org
Phytophthora capsici1.85 rsc.org

Tuberculosis remains a significant global health challenge, and the search for new antitubercular agents is critical. The tpcj.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine framework is among the heterocyclic systems that have been explored for activity against Mycobacterium tuberculosis. researchgate.net While specific studies on 3-Phenyl- tpcj.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazin-6(5H)-one are limited in this area, the broader family of triazole and pyridazine derivatives has shown considerable promise. nih.govresearchgate.net

Molecules containing a triazole moiety are considered a new class of effective anti-TB candidates due to their potent in vitro and in vivo activities. nih.govresearchgate.net Studies on various 1,2,3-triazole libraries have identified several derivatives with low minimum inhibitory concentration (MIC) values against drug-sensitive M. tuberculosis. rsc.org For instance, one study found a derivative, compound 15e, to be the most active against M. tuberculosis with an MIC of 5.8 µg/mL. rsc.org Pyridazine derivatives have also been identified as a leading structure for antitubercular drug development, with some compounds showing significant activity against M. tuberculosis H37Rv. neuroquantology.com

The antiviral potential of tpcj.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives has been an area of active investigation. A series of 3-substituted phenyl-6-substituted phenyl tpcj.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazines were synthesized and evaluated for their antiviral activity, with results indicating mild to potent effects compared to reference standards. tpcj.org Research into related fused triazolo-thiadiazine derivatives has also identified compounds with promising in vitro activity against coronaviruses. nih.gov

Furthermore, studies on other fused triazole systems, such as tpcj.orgresearchgate.netnih.govtriazolo[3,4-b] tpcj.orgnih.govsemanticscholar.orgthiadiazines, have demonstrated significant in vitro activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. mdpi.com In some cases, the antiviral activity of imidazo[1,2-b]pyridazine derivatives has been noted against human cytomegalovirus and varicella-zoster virus. researchgate.net These findings underscore the potential of the broader triazolo-pyridazine scaffold in the development of novel antiviral agents.

Central Nervous System (CNS) Related Pharmacological Activities

Beyond their antimicrobial effects, tpcj.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazine derivatives have shown significant activity within the central nervous system, particularly as anxiolytic agents. researchgate.net

A key area of pharmacological investigation for this class of compounds has been their interaction with benzodiazepine receptors, which are part of the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the brain. A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were reported to show activity in tests predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions and performance in the thirsty rat conflict procedure. nih.gov

Crucially, these compounds were found to represent a new class that inhibits the binding of [3H]diazepam to its receptor in vitro. researchgate.netnih.gov This suggests that their anxiolytic mechanism of action is mediated through the benzodiazepine binding site. The ability of these triazolo-pyridazine derivatives to inhibit [3H]diazepam binding is a key indicator of their potential to modulate GABAergic neurotransmission, similar to classical benzodiazepines like diazepam. nih.gov Structure-activity relationship studies have been conducted to understand how different substitutions on the phenyl ring affect binding affinity and anxiolytic potency. nih.gov Unlike classical 1,4-benzodiazepines, some related fused systems like 2,3-benzodiazepines exhibit anxiolytic effects without significant sedative or muscle relaxant side effects, suggesting that novel scaffolds can offer improved pharmacological profiles. researchgate.net

Inhibition of [³H]Diazepam Binding by 6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines
Compound Substituent (at position 6)IC₅₀ (nM) for [³H]Diazepam Binding InhibitionReference
Phenyl1300 nih.gov
2-Chlorophenyl26 nih.gov
4-Chlorophenyl310 nih.gov
2-Methylphenyl110 nih.gov
2-Methoxyphenyl23 nih.gov

Anticonvulsant Activity Assessment

Derivatives of the researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine ring system have been a subject of interest in the search for novel anticonvulsant agents. Preclinical evaluations, primarily utilizing the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, have identified several promising compounds. The MES test is a model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread, while the scPTZ test is a model for absence seizures. nih.gov

One notable study on a series of 6-alkoxy- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine derivatives identified a particularly active agent, compound 2r . In the anti-maximal electroshock test, this compound demonstrated a median effective dose (ED50) of 17.3 mg/kg and a median toxic dose (TD50) of 380.3 mg/kg, resulting in a protective index (PI) of 22.0. nih.gov This PI value is significantly better than that of several reference anticonvulsant drugs. nih.gov Furthermore, compound 2r showed oral activity against MES-induced seizures, which is a crucial characteristic for a potential therapeutic agent. nih.gov

The anticonvulsant potential of triazole derivatives is often attributed to their ability to interact with voltage-gated sodium channels or enhance GABAergic neurotransmission. nih.gov While the precise mechanism of action for many of these derivatives is still under investigation, the consistent anticonvulsant activity observed in various studies underscores the importance of the triazolopyridazine scaffold in the development of new antiepileptic drugs.

CompoundTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
Compound 2r (a 6-alkoxy- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine derivative)Maximal Electroshock (MES)17.3380.322.0 nih.gov

Anti-inflammatory, Analgesic, and Antipyretic Property Investigations

The 3-phenyl- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazin-6(5H)-one scaffold has also been explored for its potential to yield compounds with anti-inflammatory, analgesic, and antipyretic properties. Various derivatives have been synthesized and evaluated in preclinical models, demonstrating significant activity in mitigating inflammation and pain.

A common in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema test in rats. inotiv.comcreative-biolabs.com In this model, the administration of certain triazole derivatives has been shown to significantly reduce paw swelling, with some compounds exhibiting efficacy comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin. nih.govresearchgate.net For instance, one study reported that a triazole derivative, (S)-1-(6-Phenyl-7H- researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazin-3-yl)ethanol, showed an 81% inhibition of edema, which was equipotent to ibuprofen (82%). nih.govnih.gov

The analgesic potential of these compounds has been investigated using models such as the acetic acid-induced writhing test in mice. This test evaluates the ability of a compound to reduce the number of abdominal constrictions induced by an irritant. Several triazole derivatives have demonstrated a significant reduction in writhing, indicating their analgesic effects. nih.govresearchgate.net In one study, a triazole derivative showed an 83% reduction in wriths, which was more potent than the standard drug ibuprofen (71.5%). nih.govresearchgate.net

The mechanism underlying the anti-inflammatory and analgesic effects of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain signaling.

Compound/Derivative ClassTest ModelObserved EffectReference
(S)-1-(6-Phenyl-7H- researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazin-3-yl)ethanolCarrageenan-induced paw edema81% inhibition of edema (equipotent to ibuprofen) nih.govnih.gov
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolCarrageenan-induced paw edema91% inhibition of edema nih.govnih.gov
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolAcetic acid-induced writhing83% reduction in wriths nih.govresearchgate.net

Phosphodiesterase (PDE) Inhibitory Profile Analysis

Phosphodiesterases (PDEs) are a family of enzymes that regulate the intracellular levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. Inhibitors of specific PDE isoforms have therapeutic applications in a range of diseases, including inflammatory conditions and cardiovascular disorders.

Derivatives of the researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme primarily involved in the degradation of cAMP. Elevated cAMP levels in immune cells can lead to a reduction in the inflammatory response, making PDE4 inhibitors attractive therapeutic targets for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Research has shown that specific substitutions on the triazolopyridazine core are crucial for potent and selective PDE4 inhibition. For example, the compound (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazine was identified as a highly potent PDE4A inhibitor. researchgate.net Studies on pyrazolo[3,4-d]pyridazines have also demonstrated inhibitory activity against PDE-V, with IC50 values in the range of 0.14 to 1.4 µM. samipubco.com

Compound/Derivative ClassTarget EnzymeInhibitory Activity (IC50)Reference
(R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazinePDE4AHighly potent inhibitor researchgate.net
Pyrazolo[3,4-d]pyridazine analogsPDE-V0.14 - 1.4 µM samipubco.com

Carbonic Anhydrase and Cholinesterase Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications, for instance, in the treatment of glaucoma and certain types of cancer. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine and are important targets in the management of Alzheimer's disease.

The inhibitory potential of triazole-containing compounds against these enzymes has been an area of active research. Studies on novel benzenesulfonamide-triazole conjugates have demonstrated their ability to inhibit various human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. nih.gov The results indicated that the tumor-associated hCA IX was particularly sensitive to inhibition by these derivatives. nih.gov

In the context of cholinesterase inhibition, various triazole derivatives have been synthesized and evaluated. For example, a series of 3-aralkyl-6-(substitutedquinolinyl) researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazoles were screened for their acetylcholinesterase inhibition activities, with some compounds exhibiting excellent inhibitory effects. nih.gov While direct studies on 3-phenyl- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazin-6(5H)-one derivatives are less common in this specific area, the broader findings suggest that this chemical class holds promise for the development of inhibitors for both carbonic anhydrase and cholinesterases.

Compound ClassTarget EnzymeObserved EffectReference
Benzenesulfonamide-triazole conjugatesHuman Carbonic Anhydrases (hCA I, II, IV, IX)Effective inhibition, particularly against hCA IX nih.gov
3-aralkyl-6-(substitutedquinolinyl) researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazolesAcetylcholinesterase (AChE)Excellent inhibitory activity nih.gov

Mechanistic Insights and Cellular Pathway Modulation by 3 Phenyl 1 2 3 Triazolo 4,3 B Pyridazin 6 5h One Derivatives

Cell Cycle Progression Analysis and Arrest Induction Mechanisms

The progression of the cell cycle is a tightly regulated process, and its disruption is a hallmark of cancer. Certain derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold have demonstrated the ability to halt this progression at specific phases, thereby inhibiting the proliferation of cancer cells.

One notable derivative, compound 4q, a 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine, has been shown to cause a significant arrest of the cell cycle at the G2/M phase in A549 lung cancer cells. nih.gov This arrest was observed to be dependent on both the concentration of the compound and the duration of treatment. nih.gov The mechanism underlying this G2/M arrest is linked to the compound's activity as an antitubulin agent, disrupting the formation and dynamics of the mitotic spindle, which is essential for cell division. nih.govnih.gov

In contrast, another derivative, compound 4g, designed as a dual inhibitor of c-Met and Pim-1 kinases, was found to induce cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov This indicates that different substitutions on the core scaffold can lead to interactions with different cellular targets, resulting in distinct cell cycle outcomes.

Table 1: Cell Cycle Arrest Induced by nih.govnih.govnih.govtriazolo[4,3-b]pyridazine Derivatives

Compound Cell Line Phase of Arrest Primary Target(s)
4q A549 (Lung) G2/M Tubulin

Apoptosis Induction and Related Signaling Pathway Modulation

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer therapies aim to activate this process. Derivatives of 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-6(5H)-one have been shown to be potent inducers of apoptosis through the modulation of key signaling pathways.

Compound 4g, the dual c-Met/Pim-1 inhibitor, was found to accelerate the progress of apoptosis by 29.61-fold compared to control in MCF-7 cells. nih.gov This pro-apoptotic effect is mediated through the intrinsic apoptosis pathway, as evidenced by a significant increase in the level of caspase-9, an initiator caspase in this pathway. nih.gov Caspases are a family of proteases that play an essential role in executing apoptosis. nih.gov

Furthermore, the investigation into the signaling cascades affected by compound 4g revealed a significant downregulation of phosphorylated PI3K, AKT, and mTOR levels. nih.gov The PI3K/AKT/mTOR pathway is a critical survival pathway that is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. By inhibiting this pathway, compound 4g effectively removes a key survival signal, thereby sensitizing the cancer cells to apoptosis. nih.gov This dual action of activating pro-apoptotic caspases and inhibiting pro-survival pathways highlights the therapeutic potential of this compound class.

Table 2: Modulation of Apoptotic Pathways by Compound 4g in MCF-7 Cells

Pathway Component Effect Implication
Caspase-9 Increased Level Activation of intrinsic apoptosis pathway
p-PI3K Decreased Level Inhibition of survival signaling
p-AKT Decreased Level Inhibition of survival signaling

Molecular Target Identification and Validation Methodologies

The biological effects of 3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-6(5H)-one derivatives are a direct result of their interaction with specific molecular targets. A variety of methodologies have been employed to identify and validate these targets.

Initial identification often involves screening the compounds for their antiproliferative activity against a panel of cancer cell lines. nih.govnih.gov For instance, derivatives have been evaluated against the NCI-60 cancer cell line panel, with compounds like 4a and 4g showing strong cytotoxic effects. nih.gov Potent compounds are then subjected to in vitro enzymatic assays to quantify their inhibitory activity against specific kinases or enzymes. This has been used to validate targets such as c-Met , Pim-1 , and Tankyrases (TNKS) . nih.govnih.gov

For Tubulin , validation methodologies include tubulin polymerization assays, which directly measure the compound's ability to inhibit microtubule formation, and immunofluorescence staining in cells to observe the disruption of the microtubule network. nih.govnih.gov

The identification of Bromodomain-containing protein 4 (BRD4) as a target for some nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives was achieved through screening, leading to the characterization of their binding modes via X-ray crystallography of the inhibitor-protein complex. nih.gov Similarly, the interaction with TNKS was confirmed by co-crystallization, revealing that the inhibitor acts as an NAD isostere. nih.gov

Molecular modeling and docking studies are frequently used to predict and rationalize the binding of these derivatives to the active sites of their targets, including the colchicine (B1669291) binding site of tubulin and the ATP-binding sites of c-Met and Pim-1 kinases. nih.govnih.gov

While the provided outline lists NQO2, SMO, PDE, and COX enzymes as potential targets, the reviewed literature primarily focuses on the aforementioned targets for the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold. For example, inhibitors of Phosphodiesterases (PDEs) have been developed from related but distinct tricycle scaffolds like pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazines. nih.govnih.gov Similarly, studies on NRH:quinone oxidoreductase 2 (NQO2) inhibitors have centered on other chemical classes, such as indolequinones. nih.gov

Elucidation of Inhibitory Mechanisms against Specific Molecular Targets and Signaling Cascades

Understanding the precise mechanism of inhibition at the molecular level is critical for drug development. For the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine series, detailed inhibitory mechanisms have been elucidated for several key targets.

Tubulin: Derivatives such as compound 4q function as antitubulin agents by inhibiting tubulin polymerization. nih.govnih.gov Molecular modeling studies indicate that these compounds bind to the colchicine binding site on tubulin. nih.govnih.gov This interaction disrupts the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle, leading to the observed G2/M cell cycle arrest. nih.gov

c-Met and Pim-1 Kinases: Compound 4g acts as a dual inhibitor of these two kinases. nih.gov Docking studies suggest that it interacts with the ATP-binding site of both c-Met and Pim-1. nih.govresearchgate.net By competitively blocking the binding of ATP, the compound prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cell proliferation and survival, such as the PI3K/AKT/mTOR cascade. nih.gov

BRD4: Certain nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives function as bromodomain inhibitors. nih.gov X-ray co-crystal structures show that these compounds bind in the acetylated lysine (B10760008) binding pocket of the BRD4 bromodomain 1 (BD1). nih.gov The binding involves interactions with the conserved WPF (Trp-Pro-Phe) motif, mimicking the binding of the natural ligand, acetylated lysine. nih.gov This prevents BRD4 from reading epigenetic marks, leading to the downregulation of oncogenes like c-Myc.

Tankyrases (TNKS): A series of 6,8-disubstituted nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been identified as potent and selective TNKS inhibitors. nih.gov Crystallographic analysis of compound 12 bound to TNKS revealed that it functions as an NAD isostere, binding in the nicotinamide (B372718) binding site of the enzyme. nih.gov This inhibition prevents the PARsylation of target proteins like Axin, leading to the stabilization of the β-catenin destruction complex and the downregulation of Wnt signaling, a pathway frequently deregulated in cancer. nih.govmdpi.com

Table 3: Mentioned Compounds

Compound Name Chemical Name/Description
Compound 4q 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine with a 3-amino-4-methoxyphenyl moiety
Compound 4g 6-(2-(4-Nitrobenzylidene)hydrazinyl)-3-(p-tolyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine
Compound 4a 3-((2-(3-Phenyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol

| Compound 12 | 4-(2-(6-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol |

Computational Chemistry and Molecular Modeling in the Research of 3 Phenyl 1 2 3 Triazolo 4,3 B Pyridazin 6 5h One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the research of 3-phenyl- nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazin-6(5H)-one and its derivatives, molecular docking simulations are extensively used to elucidate their binding modes within the active sites of various biological targets. This approach allows for the prediction of binding affinity, identification of key interacting amino acid residues, and understanding the structural basis of inhibition.

Derivatives of the nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazine scaffold have been investigated as inhibitors of several key enzymes implicated in diseases such as cancer and bacterial infections. For instance, docking studies have been instrumental in designing potent dual inhibitors of c-Met and Pim-1 kinases, which are attractive targets for cancer therapy. lookchem.com These simulations have revealed that the triazolopyridazine core can effectively occupy the ATP-binding site of these kinases, forming crucial hydrogen bonds and hydrophobic interactions. lookchem.comnih.gov

In the context of antimicrobial research, docking studies of related triazolopyridine derivatives have been performed against targets like GlcN-6-P synthase and DNA gyrase. nih.govvensel.org These studies help in predicting the binding energies and inhibition constants, thereby guiding the synthesis of novel compounds with potential antimicrobial activity. nih.govnih.govvensel.org The insights gained from these simulations are pivotal for structure-activity relationship (SAR) studies, enabling researchers to modify the core structure with different substituents to improve binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Triazolopyridazine Derivatives

Target Protein Ligand/Derivative Key Interactions Observed Predicted Binding Energy (kcal/mol) Reference
c-Met Kinase 4g (a triazolo[4,3-b]pyridazine derivative) Hydrogen bonds with key amino acids in the ATP-binding site. Not explicitly stated, but showed a similar mode of interaction to known ligands. lookchem.com
Pim-1 Kinase 4g (a triazolo[4,3-b]pyridazine derivative) Interaction with the ATP-binding site. Not explicitly stated, but showed a similar mode of interaction to known ligands. lookchem.com
DNA Gyrase (E. coli) Compounds 10-14 (quinoline-pyrido[2,3-d]triazolopyrimidine derivatives) Favorable binding energies. -8.10 to -8.90 vensel.org
GlcN-6-P synthase Compounds 1-15 (triazolopyridine and related derivatives) Moderate to good binding energies. Not explicitly detailed for each compound. nih.govnih.gov
Tubulin (Colchicine binding site) Compound 4q (a 3,6-diaryl- nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazine) Hydrogen bonds with Cys β241, Met β259, and Ala β250. Not specified.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics Assessment

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide valuable information on the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of solvent molecules in the binding process.

For derivatives of the triazolo[4,3-b]pyridazine scaffold, MD simulations can confirm the stability of the interactions predicted by docking studies. For example, a simulation might show that the key hydrogen bonds formed between the ligand and the target protein are maintained throughout the simulation, indicating a stable complex. These simulations have been used to assess the conformational stability of triazolo-pyridazine derivatives within the active site of targets like PIM-1 kinase. vensel.org The results often reveal that the ligand maintains a stable conformation and forms persistent hydrogen bonds with key residues, such as LYS67 and ASP186, over the simulation period.

By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, researchers can assess the flexibility and stability of the complex. A stable RMSD for the ligand suggests that it remains securely bound in the active site. RMSF analysis can highlight which parts of the protein and ligand are flexible and which are rigid, providing further insights into the binding dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Efficacy Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for activity and for predicting the potency of new, unsynthesized compounds. nih.gov

In the context of 3-phenyl- nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazin-6(5H)-one research, QSAR studies can be used to guide lead optimization. By analyzing a series of analogues with varying substituents, a QSAR model can identify which steric, electrostatic, hydrophobic, and hydrogen-bonding features are crucial for high efficacy. nih.gov For example, a QSAR study on related triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) highlighted the importance of steric volume and charge distribution of substituents on the phenyl ring for their activity.

The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov This information is invaluable for medicinal chemists to design new derivatives with improved biological profiles. For instance, if a contour map indicates that a bulky, electron-donating group at a specific position would enhance activity, chemists can synthesize compounds with such features.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For 3-phenyl- nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazin-6(5H)-one, DFT calculations can provide a wealth of information at the atomic level. These calculations are used to optimize the molecular geometry and to predict various molecular properties such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. nih.gov

DFT is also employed to calculate electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Analysis of the distribution of HOMO and LUMO can reveal the electron-donating and electron-accepting regions of the molecule, which is crucial for understanding its interaction with biological targets.

Furthermore, DFT can be used to calculate other quantum chemical parameters such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity. These theoretical calculations help in understanding the fundamental electronic characteristics that govern the biological activity of the 3-phenyl- nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazin-6(5H)-one scaffold and its derivatives.

Table 2: DFT Calculated Quantum Chemical Parameters for Triazolo[4,3-b]pyridazine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) Reference
8a (6-chloro-3-[(4-methylphenoxy)methyl] nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazine) Not specified Not specified 3.252
8b (6-chloro-3-[(4-fluorophenoxy)methyl] nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazine) Not specified Not specified 3.474

Pharmacophore Modeling and Virtual Screening Methodologies for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target.

Starting with the structure of 3-phenyl- nih.govnih.govpensoft.nettriazolo[4,3-b]pyridazin-6(5H)-one or a known active derivative, a pharmacophore model can be generated. This model can then be used as a 3D query to search virtual libraries containing millions of compounds. The compounds that match the pharmacophore model are then selected for further investigation, such as molecular docking and in vitro testing. This approach significantly accelerates the discovery of new lead compounds.

Virtual screening can be either ligand-based or structure-based. In ligand-based virtual screening, a set of known active molecules is used to build a pharmacophore or a QSAR model, which is then used to screen a database. In structure-based virtual screening, the 3D structure of the target protein is used to dock a library of compounds, and the top-scoring molecules are selected as potential hits. Both methodologies have been successfully applied in the discovery of novel inhibitors for various targets, and they represent a key strategy in the exploration of the therapeutic potential of the triazolo[4,3-b]pyridazine scaffold.

Future Directions and Emerging Research Avenues for 3 Phenyl 1 2 3 Triazolo 4,3 B Pyridazin 6 5h One and Its Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nih.govtpcj.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives has traditionally involved multi-step processes. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. A key area of development is the use of green chemistry principles. For instance, one approach involves the oxidative cyclization of pyridazinyl hydrazones using a hypervalent iodine(III) reagent as the oxidant in an aqueous medium at room temperature. researchgate.net This method avoids harsh reagents and solvents, aligning with the goals of sustainable chemistry.

Other established synthetic strategies include the reaction of 6-chloropyridazin-3-yl hydrazones with iodobenzene (B50100) diacetate through intramolecular oxidative cyclization. researchgate.net A common pathway involves the cyclization of a β-aroyl propionic acid with hydrazine (B178648) hydrate (B1144303) to form a tetrahydropyridazinone, which is then chlorinated and reacted again with hydrazine hydrate before cyclizing with an aroyl chloride to form the final triazolopyridazine ring system. tpcj.org

Future work will likely focus on:

One-Pot Reactions: Streamlining multi-step syntheses into single-pot procedures to reduce waste, time, and resource consumption. nih.gov

Catalytic Methods: Exploring novel catalysts to improve reaction yields and selectivity, potentially lowering the energy requirements of the synthesis.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and consistent production of these compounds.

These advancements aim to make the synthesis of complex derivatives more accessible and sustainable for broader pharmacological investigation.

Exploration of Uncharted Biological Targets and Therapeutic Applications

Derivatives of the nih.govtpcj.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold have been extensively studied as inhibitors of protein kinases, which are crucial targets in oncology. nih.gov Prominent examples include their activity against c-Met and Pim-1 kinases, both of which are implicated in tumor growth and metastasis. rsc.orgnih.gov Some derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung, breast, and gastric cancers. nih.govresearchgate.netrsc.org

However, the therapeutic potential of this scaffold extends beyond oncology. Research has indicated antiviral and antimicrobial activities for certain derivatives, suggesting that the full biological spectrum of this compound class has not been fully explored. tpcj.orgresearchgate.net Future research will likely venture into new therapeutic areas by screening these compounds against a wider array of biological targets.

Emerging areas for exploration include:

Neurodegenerative Diseases: Given the multifactorial nature of diseases like Alzheimer's, scaffolds that can be modified to interact with multiple targets are of high interest. researchgate.net

Inflammatory Diseases: Kinases play a role in inflammatory pathways, making this scaffold a candidate for developing novel anti-inflammatory agents.

Infectious Diseases: Initial findings of antiviral and antibacterial properties warrant further investigation to identify specific viral or bacterial targets and develop potent new anti-infective agents. tpcj.orgnih.gov

The table below summarizes the inhibitory activity of selected nih.govtpcj.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives against various cancer cell lines, highlighting their potential in oncology.

CompoundCell LineIC50 (μM)Target(s)
12e A549 (Lung)1.06c-Met
12e MCF-7 (Breast)1.23c-Met
12e HeLa (Cervical)2.73c-Met
4q SGC-7901 (Gastric)0.014Tubulin
4q A549 (Lung)0.008Tubulin
4g MCF-7 (Breast)Not specifiedc-Met, Pim-1

This table is interactive. Data sourced from multiple research findings. nih.govresearchgate.netrsc.org

Advanced Drug Design Strategies, including Multi-targeting Agents and PROTACs utilizing the Scaffold

Modern drug design is moving beyond the "one target, one molecule" paradigm towards more sophisticated strategies to tackle complex diseases like cancer. The nih.govtpcj.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold is well-suited for these advanced approaches.

Multi-targeting Agents: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously is a promising strategy to overcome drug resistance and improve efficacy. Researchers have successfully synthesized nih.govtpcj.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives that act as dual inhibitors of both c-Met and Pim-1 kinases. rsc.org This approach is particularly relevant in oncology, where multiple signaling pathways often contribute to tumor progression. Compound 4g , for example, demonstrated potent inhibitory activity against both c-Met (IC50 = 0.163 μM) and Pim-1 (IC50 = 0.283 μM), leading to cell cycle arrest and apoptosis in breast cancer cells. rsc.orgrsc.org

PROTACs (PROteolysis-TArgeting Chimeras): PROTACs are an emerging therapeutic modality that utilizes the cell's own protein disposal machinery (the ubiquitin-proteasome system) to eliminate specific disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. bmglabtech.com This brings the target protein and the E3 ligase into close proximity, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov

The nih.govtpcj.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold, with its proven ability to bind to key protein targets like kinases, is an ideal candidate for use as the "warhead" (the target-binding ligand) in a PROTAC. rsc.orgnih.gov By attaching a linker and an E3 ligase ligand to a potent triazolopyridazine-based kinase inhibitor, it may be possible to develop a PROTAC that specifically degrades that kinase. This strategy offers a novel mechanism of action that could be effective against targets that are difficult to inhibit with traditional small molecules. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate the structural features of molecules with their biological activity. doaj.org These QSAR models can then predict the activity of virtual compounds before they are synthesized, helping chemists prioritize the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. nih.gov

Predictive Modeling: AI can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate compounds with poor drug-like characteristics early in the discovery process. nih.gov

Target Identification: By analyzing vast biological datasets, AI can help identify new and "uncharted" biological targets for which nih.govtpcj.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives might be effective. mdpi.com

By combining computational predictions with empirical research, scientists can adopt a more rational approach to drug design, significantly enhancing the efficiency of discovering the next generation of therapeutics based on this versatile scaffold.

Q & A

Q. Table 1. Key Synthetic Pathways and Yields

StepReagents/ConditionsYield (%)Reference
Triazole cyclizationNaH, DMF, 80°C, 12h65–78
Ether formationMitsunobu reaction (DIAD/Ph₃P)82
AcetylationAcetic anhydride, 120°C90

Q. Table 2. Biological Activity Profiles

Derivativec-Met IC₅₀ (nM)Pim-1 IC₅₀ (nM)Antiproliferative IC₅₀ (µM)
3-Phenyl (parent)25034012.5
6-Methyl-pyrazole45893.8
Tetrahydro-pyridoindole18221.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.